molecular formula C6H6ClNO2 B14868638 3-Chloro-2-hydroxy-4-methoxypyridine CAS No. 1227580-75-7

3-Chloro-2-hydroxy-4-methoxypyridine

Cat. No.: B14868638
CAS No.: 1227580-75-7
M. Wt: 159.57 g/mol
InChI Key: PMQDJUDFLRNPOG-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methoxypyridine is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxy-4-methoxypyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-4-methoxypyridine with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium methoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-4-methoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) and a suitable solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-hydroxy-4-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-4-methoxypyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors. The chlorine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxy-4-methoxypyridine is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

1227580-75-7

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-4-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c1-10-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)

InChI Key

PMQDJUDFLRNPOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC=C1)Cl

Origin of Product

United States

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